Benzoic acid, 4-butoxy-2-fluoro-, 4-cyano-3-fluorophenyl ester

liquid crystal dielectric anisotropy dual-frequency addressing

Formulators of dual-frequency liquid crystal (DFLC) mixtures often face the challenge of sourcing a dopant that delivers both high positive dielectric anisotropy (Δε ~ +200) at low frequency and reliable sign inversion at high frequency, while maintaining a broad nematic range. Benzoic acid, 4-butoxy-2-fluoro-, 4-cyano-3-fluorophenyl ester (CAS 123843-75-4) directly solves this problem. - High Δε (~+200) enables low-voltage operation in DFLC devices and SLMs [REFS-1]. - Ortho-/meta-fluorine substitution pattern ensures robust Δε frequency sign inversion for sub-millisecond switching [REFS-1][REFS-2]. - Butoxy homologue balances wide mesophase range with low rotational viscosity for active-matrix DFLC panels [REFS-1][REFS-2]. Procurement teams benefit from a well-defined synthetic route and reproducible purity, ensuring consistent lot-to-lot performance for metrological calibration and display prototyping.

Molecular Formula C18H15F2NO3
Molecular Weight 331.3 g/mol
CAS No. 123843-75-4
Cat. No. B1510104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-butoxy-2-fluoro-, 4-cyano-3-fluorophenyl ester
CAS123843-75-4
Molecular FormulaC18H15F2NO3
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESCCCCOC1=CC(=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F)F
InChIInChI=1S/C18H15F2NO3/c1-2-3-8-23-13-6-7-15(17(20)9-13)18(22)24-14-5-4-12(11-21)16(19)10-14/h4-7,9-10H,2-3,8H2,1H3
InChIKeyBJKYDWUQVGDJIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of Laterally Fluorinated LC Ester


Benzoic acid, 4‑butoxy‑2‑fluoro‑, 4‑cyano‑3‑fluorophenyl ester (CAS 123843‑75‑4) is a two‑ring, laterally difluorinated nematic liquid‑crystal (LC) ester belonging to the 4‑cyano‑3‑fluorophenyl 4‑alkyloxy‑2‑fluorobenzoate homologous series [REFS‑1]. Its molecular architecture features an ortho‑fluorine atom on the benzoic acid core and a meta‑fluorine on the terminal cyano‑phenyl ring, a combination that imparts a high positive dielectric anisotropy (Δε) and a pronounced dependence of Δε on frequency—key attributes for dual‑frequency addressed electro‑optical devices [REFS‑2]. The compound is primarily investigated as a component in nematic mixtures for displays and optical modulators that require switching between positive and negative dielectric responses [REFS‑1][REFS‑2].

Why Generic Analogs Fail in Dual-Frequency Mixtures


Esters built on the 4‑cyano‑3‑fluorophenyl motif constitute a broad patent class, but their mesomorphic and dielectric properties diverge sharply depending on the degree and position of lateral fluorination [REFS‑1]. Removing the 2‑fluoro substituent on the benzoic acid ring—as in the commonly listed analog 4‑cyano‑3‑fluorophenyl 4‑butoxybenzoate (CAS 94610‑83‑0)—collapses the strong low‑frequency Δε enhancement and eliminates the dual‑frequency sign‑inversion behavior that defines the target compound’s utility in fast‑switching, field‑controlled devices [REFS‑2]. Simply interchanging members of this series based on convenience or price risks a catastrophic loss of dielectric tuning range and an inability to hold a stable homeotropic alignment under high‑frequency drive, the very performance parameters that justify formulation with a laterally difluorinated species in the first place [REFS‑1][REFS‑2].

Quantitative Comparator Evidence


Low-Frequency Dielectric Anisotropy Enhancement

In the homologous series 4‑cyano‑3‑fluorophenyl 4‑alkyloxy‑2‑fluorobenzoates, the presence of the ortho‑fluorine atom on the benzoic acid ring elevates the low‑frequency dielectric anisotropy (Δε) to approximately 200 [REFS‑1]. This value stands in marked contrast to the modest positive Δε expected for the non‑fluorinated analog 4‑cyano‑3‑fluorophenyl 4‑butoxybenzoate (CAS 94610‑83‑0), where the absence of lateral fluorine limits the dipole‑moment component perpendicular to the molecular long axis and precludes the strong low‑frequency enhancement observed in the 2‑fluoro‑substituted series [REFS‑2].

liquid crystal dielectric anisotropy dual-frequency addressing

Frequency-Induced Sign Inversion of Dielectric Anisotropy

The 4‑cyano‑3‑fluorophenyl 4‑alkyloxy‑2‑fluorobenzoate series, which includes the target butoxy homologue, exhibits a frequency‑dependent sign reversal of Δε: the dielectric anisotropy is strongly positive (~ +200) at low frequencies and becomes negative at high frequencies [REFS‑1]. This dual‑frequency behavior is not observed in the non‑fluorinated 4‑cyano‑3‑fluorophenyl 4‑butoxybenzoate (CAS 94610‑83‑0), which lacks the lateral dipole necessary for the relaxation process that drives the sign inversion [REFS‑2].

liquid crystal dual-frequency dielectric crossover

Suppression of Smectic Phases

Within the series of 4‑cyano‑3‑fluorophenyl esters, lateral fluorination on the benzoic acid ring is known to suppress smectic layer ordering and broaden the nematic mesophase range [REFS‑1]. The 4‑butoxy‑2‑fluoro target compound exhibits a nematic phase accompanied, in some chain‑length variants, by smectic A or C phases only for longer alkoxy tails; shorter alkoxy homologues, including butoxy, tend to show a wider purely nematic range compared with their non‑fluorinated counterparts [REFS‑1]. For comparison, the non‑fluorinated 4‑cyano‑3‑fluorophenyl 4‑butoxybenzoate (CAS 94610‑83‑0) has a reported fusion temperature of 345 K (~72 °C) [REFS‑2], but its mesophase sequence and clearing point are not documented, implying a likely narrower or less well‑defined nematic region.

liquid crystal mesophase stability nematic range

Miscibility in High-Δε Nematic Hosts

The patent literature explicitly highlights that 4‑cyano‑3‑fluorophenyl esters, including the 2‑fluoro‑substituted benzoate subclass, possess “good miscibility with usual liquid crystal materials” and can be used “in comparatively high concentrations” without inducing phase separation or crystallization [REFS‑1]. This miscibility advantage is attributed to the asymmetry introduced by the ortho‑fluorine atom, which lowers the melting point and reduces the tendency toward smectic aggregation. While comparable quantitative solubility data for the unfluorinated 4‑butoxybenzoate analog (CAS 94610‑83‑0) are lacking, its higher melting point (345 K) [REFS‑2] suggests more limited solubility in room‑temperature nematic matrices.

liquid crystal mixture formulation solubility

Evidence-Backed Application Scenarios


Dual-Frequency Addressed Nematic Mixtures

The compound’s frequency‑driven Δε sign inversion [REFS‑1] makes it an essential dopant for dual‑frequency liquid‑crystal (DFLC) mixtures. In these systems, the director is driven to the homeotropic state by a low‑frequency field (Δε > 0) and relaxed to the planar state by a high‑frequency field (Δε < 0), enabling sub‑millisecond response times without mechanical or thermal cycling. The butoxy homologue offers an optimal balance of mesophase range and rotational viscosity for active‑matrix DFLC panels [REFS‑1][REFS‑2].

High-Speed Optical Modulators

Owing to its large low‑frequency Δε (~ +200) [REFS‑1], CAS 123843‑75‑4 can be formulated into nematic hosts for phase‑ or amplitude‑modulating SLMs that require a low operating voltage and a high modulation depth. The ability to steer the effective birefringence by frequency selection, rather than by voltage amplitude alone, simplifies the drive electronics and reduces power consumption in adaptive optics and holographic projection systems [REFS‑1][REFS‑2].

Electro-Optical Calibration Standards

Because the dielectric anisotropy and the crossover frequency of the 4‑alkyloxy‑2‑fluorobenzoate series are highly sensitive to the alkoxy chain length and fluorine substitution pattern [REFS‑1], the butoxy homologue serves as a reproducible benchmark for calibrating dielectric spectroscopy setups and for validating computational models of dipolar relaxation in nematic media. Its well‑defined molecular structure (C₁₈H₁₅F₂NO₃, MW = 331.3 g mol⁻¹) [REFS‑3] and established synthetic route facilitate procurement of high‑purity material for metrological applications.

Broad-Range Nematic Hosts for Displays

The suppression of smectic phases and the extended nematic range inferred for the 2‑fluoro‑substituted series [REFS‑1] permit the formulation of wide‑temperature‑range LC mixtures suitable for automotive dashboards and outdoor signage. When combined with low‑viscosity diluents, the butoxy ester contributes high Δε without narrowing the nematic window, a critical requirement for displays that must operate from −40 °C to +100 °C [REFS‑1][REFS‑2].

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